molecular formula C14H16F2N2O2S B2853460 3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1396850-74-0

3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Cat. No. B2853460
CAS RN: 1396850-74-0
M. Wt: 314.35
InChI Key: VMGLEXABCNZQIA-UHFFFAOYSA-N
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Description

The compound “3,5-difluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide” is a chemical compound with the molecular formula C14H16F2N2O2S and a molecular weight of 314.35. It is related to the class of organic compounds known as aryl-phenylketones .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Catalytic Applications

Research has shown the use of benzenesulfonamide derivatives in catalysis, such as in the base-free transfer hydrogenation of ketones. This process involves Cp*Ir(pyridinesulfonamide)Cl precatalysts for efficient transfer hydrogenation of various substrates, demonstrating the role of sulfonamide derivatives in facilitating catalytic reactions under mild conditions without the need for basic additives or halide abstractors (Ruff et al., 2016).

Photophysicochemical Properties

Benzenesulfonamide derivatives are also explored for their photophysical and photochemical properties. For instance, zinc(II) phthalocyanines substituted with benzenesulfonamide units exhibit significant photosensitizing abilities, making them suitable for photocatalytic applications. Such compounds have been synthesized and characterized, with their properties indicating potential use in photodynamic therapy and other light-involved therapeutic or environmental applications (Öncül et al., 2021).

Antimicrobial Activity

Some benzenesulfonamide derivatives are studied for their antimicrobial properties. A study described the synthesis of N-pyridin-3-yl-benzenesulfonamide and its significant antimicrobial activity against various bacterial strains. This highlights the potential of sulfonamide derivatives in developing new antimicrobial agents, which could be crucial for addressing the growing concern of antibiotic resistance (Ijuomah et al., 2022).

Novel Synthetic Routes and Drug Design

Benzenesulfonamide derivatives serve as key intermediates in the synthesis of complex organic molecules. For example, the use of DMAP-catalyzed reactions to create novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety showcases the versatility of these compounds in synthetic organic chemistry. Such derivatives have potential applications in drug discovery and development, providing a pathway to novel therapeutic agents (Khashi et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research of such compounds could involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3,5-difluoro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O2S/c15-12-9-13(16)11-14(10-12)21(19,20)17-5-1-2-6-18-7-3-4-8-18/h9-11,17H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGLEXABCNZQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNS(=O)(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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